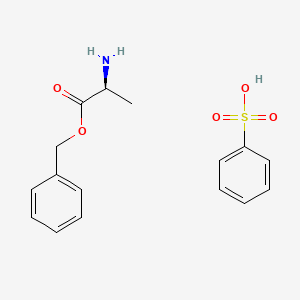

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

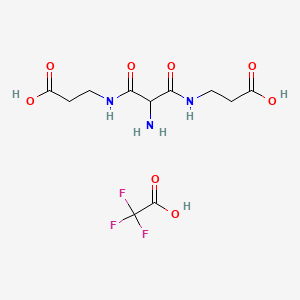

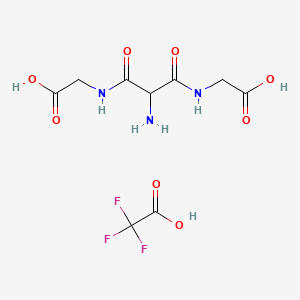

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a chemical compound with the molecular formula C10H13NO2 C6H6SO3 . It has a molecular weight of 337.39 .

Molecular Structure Analysis

The molecular structure of L-Alanine Benzyl Ester Benzenesulfonic Acid Salt consists of an L-Alanine Benzyl Ester molecule and a Benzenesulfonic Acid molecule . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

L-Alanine Benzyl Ester Benzenesulfonic Acid Salt is a solid compound . It is soluble in methanol and water . The compound should be stored at -20° C .Aplicaciones Científicas De Investigación

Alanine Dehydrogenase and Biotechnological Applications

Alanine dehydrogenase (AlaDH) catalyzes the reversible conversion of L-alanine to pyruvate, a crucial process in microbial metabolism. This enzyme's activities facilitate energy generation via the tricarboxylic acid cycle, peptidoglycan layer synthesis, protein production, and amino acid synthesis. Beyond its biological importance, AlaDH has significant applications in the pharmaceutical, environmental, and food industries, demonstrating the enzyme's potential for biotechnological exploitation. The enzyme's ability to balance redox reactions by interconverting NAD+/NADH during the conversion processes positions it as a critical player in microbial biochemistry and industrial applications Dave & Kadeppagari, 2019.

Amino Acid Racemase Inhibition for Antibacterial Strategies

Alanine racemase, vital for bacterial cell wall synthesis, converts L-alanine to D-alanine. Targeting this enzyme has been a strategy for developing antibacterial agents due to the absence of alanine racemase homologs in humans, making it an attractive drug target. Research efforts to find selective and potent inhibitors of alanine racemase that are not substrate analogs have been motivated by the adverse effects of current treatments like d-cycloserine for tuberculosis Azam & Jayaram, 2015.

Direcciones Futuras

Mecanismo De Acción

Target of Action

This compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a compound used in proteomics research , it may interact with proteins or enzymes, altering their function or structure. The exact mechanism of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways. The downstream effects of these interactions are yet to be fully understood.

Result of Action

Propiedades

IUPAC Name |

benzenesulfonic acid;benzyl (2S)-2-aminopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.C6H6O3S/c1-8(11)10(12)13-7-9-5-3-2-4-6-9;7-10(8,9)6-4-2-1-3-5-6/h2-6,8H,7,11H2,1H3;1-5H,(H,7,8,9)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAWDKFSKUHNLF-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=CC=C1)N.C1=CC=C(C=C1)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675539 |

Source

|

| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101399-43-3 |

Source

|

| Record name | Benzenesulfonic acid--benzyl L-alaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl acetamido[(2-ethyl-5-methyl-3-oxo-1,2-oxazolidin-4-yl)methyl]propanedioate](/img/structure/B562056.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(2-aminoethanoic Acid)](/img/structure/B562061.png)

![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)

![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)